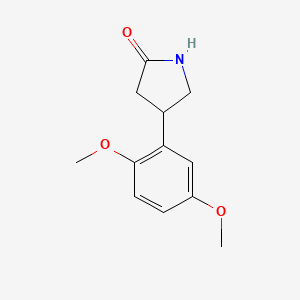
(6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester
概要
説明
(6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester: is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzyloxy group at the 6th position of the indole ring, an oxo group at the 3rd position, and an acetic acid methyl ester moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 6-benzyloxyindole.
Oxidation: The indole derivative undergoes oxidation to introduce the oxo group at the 3rd position.
Esterification: The final step involves esterification with acetic acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing batch reactors for each step of the synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated indole derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Antiviral Agents: Indole derivatives have shown potential as antiviral agents.
Anticancer Research: Studied for their anticancer properties.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Industry
Fragrance Industry: Used in the synthesis of fragrance compounds.
作用機序
The mechanism of action of (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester involves its interaction with various molecular targets:
Receptor Binding: Binds to specific receptors in biological systems, influencing cellular pathways.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, affecting metabolic processes.
類似化合物との比較
Similar Compounds
Uniqueness
- Structural Features : The presence of both benzyloxy and oxo groups makes it unique compared to other indole derivatives.
- Biological Activity : Exhibits distinct biological activities due to its unique structure.
特性
IUPAC Name |
methyl 2-oxo-2-(6-phenylmethoxy-1H-indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-18(21)17(20)15-10-19-16-9-13(7-8-14(15)16)23-11-12-5-3-2-4-6-12/h2-10,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZNLOQJTYKTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,8-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6358805.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B6358808.png)
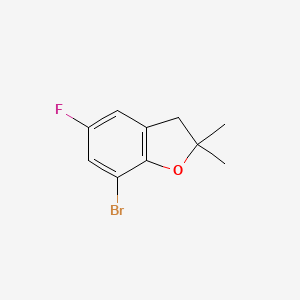
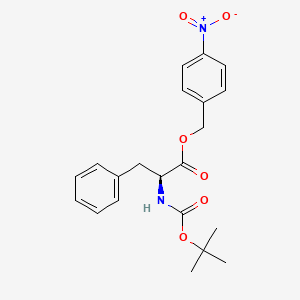

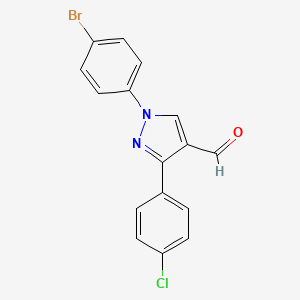
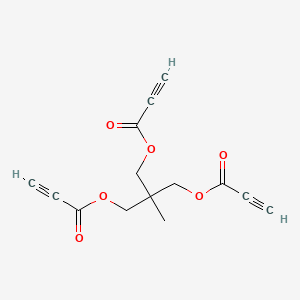



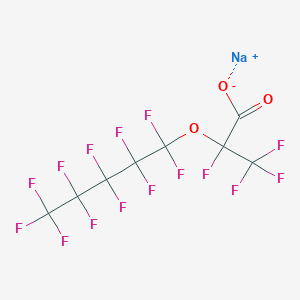
![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)

